![molecular formula C11H9BrO4 B1373505 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid CAS No. 1094225-83-8](/img/structure/B1373505.png)
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
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Description
“3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid” is a chemical compound with a molecular weight of 285.09 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14BrNO4.ClH/c13-9-5-8 (7-14-2-1-11 (15)16)6-10-12 (9)18-4-3-17-10;/h5-6,14H,1-4,7H2, (H,15,16);1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 285.09 .Scientific Research Applications
Anti-inflammatory Properties
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid has shown significant anti-inflammatory properties. Vazquez et al. (1997) synthesized racemic (R,S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its enantiomers, finding strong anti-inflammatory activity, comparable to other agents (Vazquez, Rosell, & Pujol, 1997). Additionally, Vazquez et al. (1996) noted that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited anti-inflammatory effects akin to Ibuprofen (Vazquez, Rosell, & Pujol, 1996).
Antibacterial Applications
Research by Abbasi et al. (2020, 2022) has demonstrated the compound's potential as an antibacterial agent. They synthesized novel derivatives incorporating 2,3-dihydro-1,4-benzodioxin, which exhibited potent antibacterial activity (Abbasi et al., 2020; Abbasi et al., 2022).
Antiviral Activity
The compound has also shown potential in antiviral applications. Selvam et al. (2010) synthesized derivatives of 2,3-dihydro-1,4-benzodioxin that displayed distinct antiviral activity against viruses like Herpes simplex and vaccinia (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Antidiabetic Potential
Abbasi et al. (2023) explored the anti-diabetic potential of derivatives of 2,3-dihydro-1,4-benzodioxin, demonstrating modest inhibitory activities against α-glucosidase enzyme, suggesting a potential therapeutic role for type-2 diabetes (Abbasi et al., 2023).
Biofilm Inhibition
Further, Abbasi et al. (2020) found that derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl inhibited bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis, while displaying mild cytotoxicity, pointing to potential applications in biofilm management (Abbasi et al., 2020).
Synthesis of Chiral Building Blocks
The compound has been used in the synthesis of valuable chiral synthons for enantiospecific synthesis of therapeutic agents, as noted by Mishra et al. (2016), emphasizing its importance in pharmaceutical manufacturing (Mishra, Kaur, Sharma, & Jolly, 2016).
properties
IUPAC Name |
(E)-3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJWZSYFHWNTIW-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C=C2Br)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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